molecular formula C21H22ClN3OS B11343223 (3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11343223
M. Wt: 399.9 g/mol
InChI Key: WSMLIOLTLRZVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a benzothiophene core substituted with a chloro and methyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro and methyl substituents. The piperazine ring is then attached via a nucleophilic substitution reaction, and finally, the pyridine moiety is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
  • 1-(6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
  • 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE

Uniqueness

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to the specific combination of substituents on the benzothiophene core and the presence of both piperazine and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H22ClN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22ClN3OS/c1-15-2-3-17-18(14-15)27-20(19(17)22)21(26)25-12-10-24(11-13-25)9-6-16-4-7-23-8-5-16/h2-5,7-8,14H,6,9-13H2,1H3

InChI Key

WSMLIOLTLRZVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.